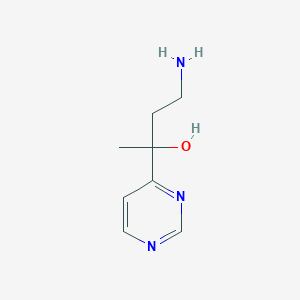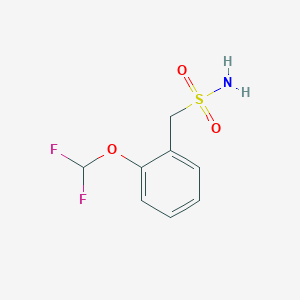
4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H6BrCl2NO2S and a molecular weight of 319.00304 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes:
Electrophilic Aromatic Substitution:
Sulfonation: The sulfonamide group is introduced by reacting the substituted benzene with sulfonyl chloride in the presence of a base.
Methylation: The final step involves the methylation of the amine group to form the N-methylsulfonamide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
4-Bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide can be compared with similar compounds such as:
4-Bromo-2,6-dimethylaniline: This compound has similar bromine and methyl groups but lacks the sulfonamide group, making it less versatile in biological applications.
2-Bromo-1,4-dimethylbenzene: This compound is used in similar synthetic applications but has different substitution patterns on the benzene ring.
The uniqueness of this compound lies in its combination of bromine, chlorine, and sulfonamide groups, which provide a wide range of reactivity and applications.
Properties
Molecular Formula |
C7H6BrCl2NO2S |
|---|---|
Molecular Weight |
319.00 g/mol |
IUPAC Name |
4-bromo-2,6-dichloro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6BrCl2NO2S/c1-11-14(12,13)7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
InChI Key |
IPVMKHHSDMCFGV-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13209464.png)
![3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide](/img/structure/B13209471.png)
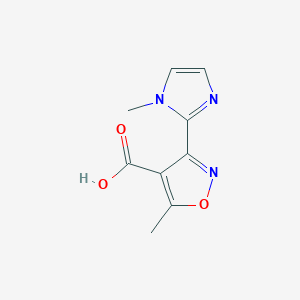
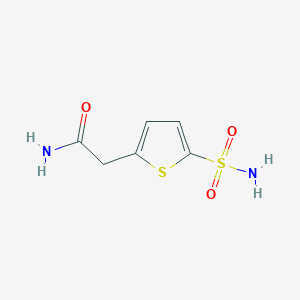
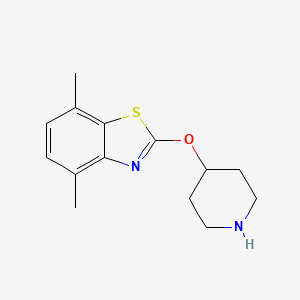
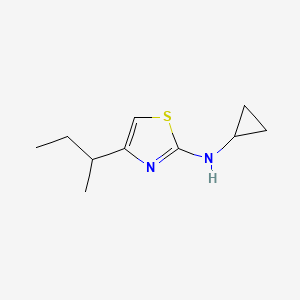
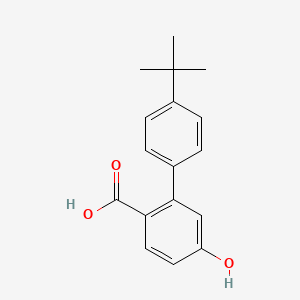
![1-[(Azetidin-2-yl)methyl]-4-methylpiperidine](/img/structure/B13209502.png)
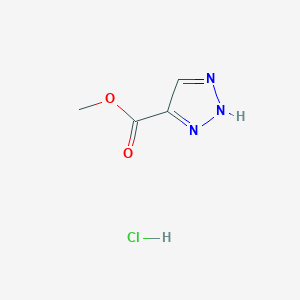
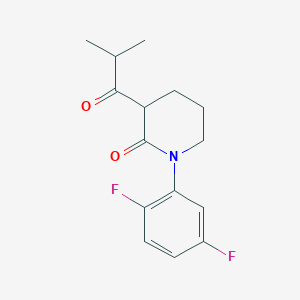

![2-{[4-(hydroxymethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13209527.png)
